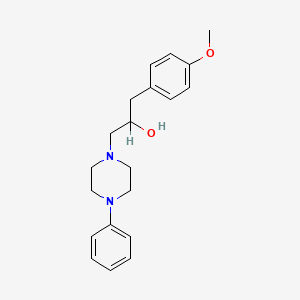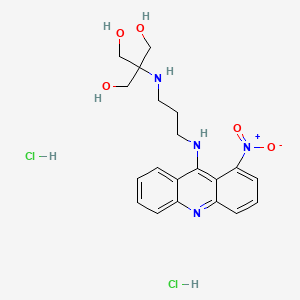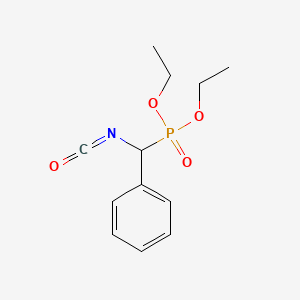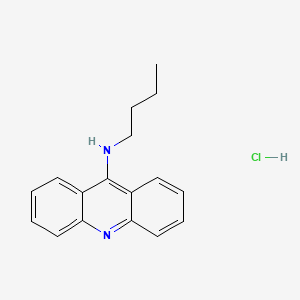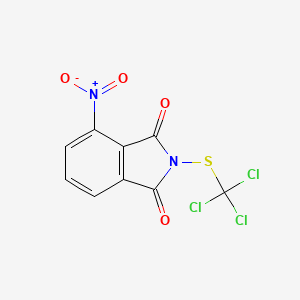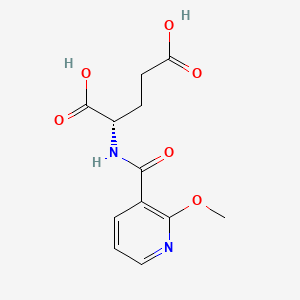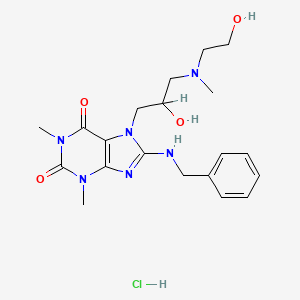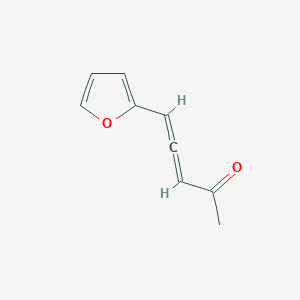
5-(Furan-2-yl)penta-3,4-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)penta-3,4-dien-2-one is an organic compound characterized by the presence of a furan ring attached to a penta-3,4-dien-2-one moiety. This compound is notable for its unique structure, which combines the reactivity of the furan ring with the conjugated diene system, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)penta-3,4-dien-2-one typically involves the aldol condensation of furfural and acetone. This reaction is carried out under mild conditions, often at 50°C and atmospheric pressure, using magnesium hydroxide fluorides as catalysts . The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-yl)penta-3,4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)penta-3,4-dien-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of biofuels and other renewable energy sources through catalytic conversion processes
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)penta-3,4-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the conjugated diene system and the electron-rich furan ring, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting enzyme activity or disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Di(furan-2-yl)penta-1,4-dien-3-one: A similar compound with two furan rings, known for its use in biofuel production.
(1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one: Known for its antiviral properties.
Uniqueness
5-(Furan-2-yl)penta-3,4-dien-2-one is unique due to its specific structure, which combines the reactivity of the furan ring with the conjugated diene system. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
74143-91-2 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
InChI |
InChI=1S/C9H8O2/c1-8(10)4-2-5-9-6-3-7-11-9/h3-7H,1H3 |
Clave InChI |
NZZKDTUUJDXNTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
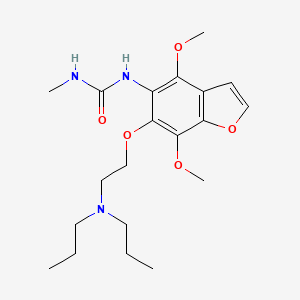
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
